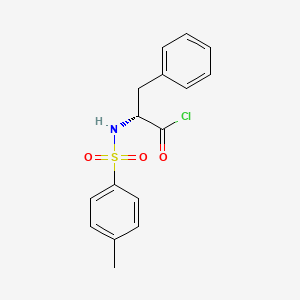

Tosyl-D-phenylalaninoyl chloride

Description

Tosyl-D-phenylalaninoyl chloride is a specialized acyl chloride derivative in which the amino acid D-phenylalanine is functionalized with a tosyl (p-toluenesulfonyl) group at its amino terminus. This compound is primarily employed in peptide synthesis as a protecting group for amines, leveraging the tosyl moiety’s stability under basic conditions and its selective removal via reductive or nucleophilic methods . The D-configuration of phenylalanine confers stereochemical specificity, making it valuable in synthesizing enantiomerically pure peptides or chiral catalysts.

Properties

Molecular Formula |

C16H16ClNO3S |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride |

InChI |

InChI=1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3/t15-/m1/s1 |

InChI Key |

KISOIDIHUAPEON-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tosyl-D-phenylalaninoyl chloride can be synthesized through the reaction of D-phenylalanine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

- Dissolve D-phenylalanine in an appropriate solvent like dichloromethane.

- Add p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0°C.

- Add pyridine dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Tosyl-D-phenylalaninoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Hydrolysis Conditions: Aqueous base (e.g., NaOH) or water.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

Tosyl-D-phenylalaninoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the modification of peptides and proteins to study their structure and function.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tosyl-D-phenylalaninoyl chloride involves the formation of a reactive intermediate that can undergo various chemical transformations. The tosyl group acts as a protecting group for the amino group, preventing unwanted side reactions. The acid chloride functionality allows for easy substitution reactions with nucleophiles, facilitating the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tosyl-L-Phenylalaninoyl Chloride (Enantiomeric Form)

The L-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but differs in optical activity and biological interactions. For instance, in chiral environments like enzyme-active sites, the L-form may exhibit higher reactivity due to natural preference for L-amino acids. However, the D-form is preferred in synthesizing non-hydrolyzable peptide analogs or inhibitors resistant to proteases .

p-Toluenesulfonyl (Tosyl) Chloride

A precursor to Tosyl-D-phenylalaninoyl chloride, tosyl chloride (C₇H₇ClO₂S, MW 190.64 g/mol) is a versatile sulfonylating agent. Compared to the amino acid derivative, tosyl chloride is more reactive toward nucleophiles (e.g., amines, alcohols) but lacks stereochemical complexity. Its applications span sulfonamide synthesis and protecting-group chemistry, whereas this compound is niche in peptide engineering .

Benzoyl-D-Phenylalaninoyl Chloride

Replacing the tosyl group with benzoyl alters stability and deprotection kinetics. Benzoyl groups are cleaved under acidic conditions (e.g., HBr/AcOH), whereas tosyl groups require stronger reductants like Na/NH₃. The tosyl derivative’s electron-withdrawing sulfonyl group enhances electrophilicity, accelerating acylation reactions compared to benzoyl analogs .

Chloride-Containing Bioactive Compounds (e.g., Anthocyanin Chlorides)

While structurally distinct, chloride salts like callistephin chloride (C₂₁H₂₁ClO₁₀, MW 484.83 g/mol) and ideain chloride (C₂₁H₂₁ClO₁₀, MW 500.83 g/mol) highlight the role of chloride in stabilizing ionic interactions. In contrast, this compound’s covalent chloride is critical for acylation rather than charge balance .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₆H₁₆ClNO₄S | 356.8 (calculated) | Tosyl, acyl chloride | Peptide synthesis, chiral catalysts |

| Tosyl-L-phenylalaninoyl chloride | C₁₆H₁₆ClNO₄S | 356.8 | Tosyl, acyl chloride | Enzymatic studies, protease substrates |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.64 | Sulfonyl chloride | Sulfonamide synthesis, protecting groups |

| Benzoyl-D-phenylalaninoyl chloride | C₁₆H₁₄ClNO₃ | 303.74 | Benzoyl, acyl chloride | Acid-labile peptide protection |

| Callistephin chloride | C₂₁H₂₁ClO₁₀ | 484.83 | Anthocyanin, chloride salt | Antioxidant, pH-sensitive dye |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.